molecular formula C10H13ClN2O2 B1524527 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 79105-51-4

3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No. B1524527
CAS RN: 79105-51-4
M. Wt: 228.67 g/mol
InChI Key: DDUINLVLNDWJSO-UHFFFAOYSA-N
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Description

The compound “3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride” is also known as Tryptamine hydrochloride . It is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . The compound is also referred to as 3-(2-Aminoethyl)indole hydrochloride .


Molecular Structure Analysis

The molecular structure of the compound is represented by the formula C10H12N2.ClH . This indicates that the compound consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solubility in water and its boiling point . It is soluble in water at a concentration of 0.1 g/10 mL . The compound is in the form of a powder . The boiling point of the compound is not explicitly mentioned in the search results.

Scientific Research Applications

Organic Synthesis and Reactions

  • A study by Dave and Warnhoff (1976) explored reactions of 2-substituted indoles, demonstrating how certain substituents affect product formation, leading to derivatives like 3-aminoindoles and indolylidene aminoindoles, which could be related to the compound due to their structural similarities (Dave & Warnhoff, 1976).
  • Chouhan et al. (2011) developed a method for the aminolysis of 3-oxirane-indolin-2-ones, leading to 3-hydroxy-3-aminomethylindolin-2-ones, which shares a similar structural framework with the target compound, highlighting its potential for regiospecific synthesis (Chouhan et al., 2011).

Material Science and Corrosion Inhibition

  • Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan for corrosion inhibition on stainless steel surfaces in acidic environments, which may indicate the potential of indole derivatives in material protection applications (Vikneshvaran & Velmathi, 2017).

Biochemical Applications

  • Simpson, Neuberger, and Liu (1976) described an analytical procedure for the amino acid analysis of proteins using a hydrolysis catalyst that could be related to the chemical structure of interest, showing its utility in biochemical research (Simpson et al., 1976).
  • Wang and Nakamura (1994) synthesized polyesters incorporating amino acid moieties, which could imply the use of similar indole derivatives in polymer science for creating functional materials with specific biochemical properties (Wang & Nakamura, 1994).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2-aminoethyl)-3-hydroxy-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13;/h1-4,14H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUINLVLNDWJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride

CAS RN

79105-51-4
Record name 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 2
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 3
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 4
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 5
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 6
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride

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